PDE3A Inhibition: Negative Control Profile
3-Amino-N-(pyridin-3-ylmethyl)propanamide exhibits weak inhibitory activity against human recombinant PDE3A, with an IC₅₀ of 7,710 nM [1]. In contrast, the potent PDE3 inhibitor cilostamide (OPC-3689) demonstrates an IC₅₀ of approximately 5 nM under comparable assay conditions [2]. This approximately 1,500-fold difference establishes the target compound as functionally inert for PDE3A-related applications, making it a suitable negative control or counter-screen compound in phosphodiesterase inhibitor discovery programs.
| Evidence Dimension | PDE3A inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 7,710 nM |
| Comparator Or Baseline | Cilostamide: ~5 nM (literature reference PDE3 inhibitor) |
| Quantified Difference | Approximately 1,500-fold lower potency |
| Conditions | Recombinant human PDE3A, [³H]-cAMP hydrolysis, 5 min preincubation, 20 min measurement, scintillation proximity assay |
Why This Matters
Confirms low off-target liability for PDE3A, enabling procurement as a specificity control where PDE3A inhibition must be avoided.
- [1] ChEMBL (via TargetMine). Inhibition of recombinant human PDE3A by CHEMBL3628714. IC₅₀ = 7710 nM. Assay ID: ChEMBL_3878926. View Source
- [2] Manganiello VC, Degerman E, Taira M, et al. Type III cGMP-inhibited cyclic nucleotide phosphodiesterases (PDE3 gene family). In: Phosphodiesterase Inhibitors. Academic Press; 1996:87-102. (Cilostamide IC₅₀ reference). View Source
